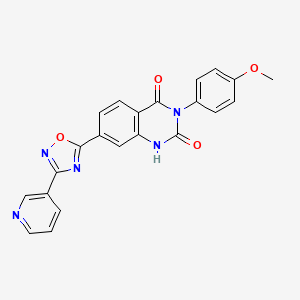

3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinazoline dione core suggests potential pharmacological properties, as similar structures have been studied for their hypotensive effects . The methoxyphenyl and pyridinyl-oxadiazolyl substituents may further modulate its activity and solubility.

Synthesis Analysis

The synthesis of quinazolin-4-ones, which are structurally related to the compound , can involve photoinduced single electron transfer processes. In the case of 5-aryl-1,2,4-oxadiazoles, irradiation in the presence of sensitizers or ground-state donors like triethylamine leads to the formation of quinazolin-4-ones through a heterocyclization reaction . This suggests that a similar approach could be employed for the synthesis of the compound of interest, with the potential for photochemical methods to facilitate the formation of the quinazoline dione core.

Molecular Structure Analysis

The molecular structure of the compound includes a quinazoline dione core, which is a bicyclic system consisting of two nitrogen atoms in a fused ring system. The 4-methoxyphenyl and pyridin-3-yl-1,2,4-oxadiazol-5-yl groups are likely to influence the electronic distribution and steric hindrance within the molecule, affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from related structures. The 1,2,4-oxadiazole moiety is known to participate in photoinduced electron transfer reactions, leading to the cleavage of the O-N bond and the formation of radical anions . These intermediates can then undergo further transformations, including heterocyclization, to yield the quinazoline dione structure. The presence of electron-donating and electron-withdrawing groups in the compound would modulate its reactivity in such processes.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not detailed in the provided papers, the structural features suggest certain characteristics. The quinazoline dione core is likely to contribute to the compound's rigidity and planarity, potentially affecting its crystallinity and melting point. The methoxy and pyridinyl substituents may impact the compound's solubility in organic solvents and water, as well as its ability to form hydrogen bonds and interact with biological molecules. The presence of the 1,2,4-oxadiazole ring could also influence the compound's photophysical properties, such as absorption and fluorescence.

科学的研究の応用

Synthesis and Characterization

The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs have shown significant potential in medicinal chemistry, particularly in antitumor activity. One study highlighted the synthesis of natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties, tested for antitumor activity toward a panel of 11 cell lines, revealing promising results (Maftei et al., 2013).

Antimicrobial and Antitubercular Activities

Compounds with the quinazoline-2,4-dione structure have been evaluated for their antimicrobial properties. A study synthesized and screened 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-one derivatives for antibacterial and antifungal activities, revealing that certain derivatives exhibited better antibacterial than antifungal activities (Gupta et al., 2008). Additionally, substituted benzo[h]quinazolines and other derivatives have been synthesized and shown to possess significant anti-tubercular activity against Mycobacterium tuberculosis (Maurya et al., 2013).

Herbicide Discovery

Exploring novel herbicides, a series of triketone-containing quinazoline-2,4-dione derivatives were synthesized and evaluated for their herbicidal activity against broadleaf and monocotyledonous weeds, showing better or excellent herbicidal activity at certain dosages. This study underlined the quinazoline-2,4-dione motif's impact on herbicide activity, indicating its potential for further optimization in weed control (Wang et al., 2014).

Photoluminescent Properties

A novel quadridentate compound incorporating the quinazoline-2,4-dione structure was synthesized and used to obtain a novel dinuclear Eu3+ complex, highlighting the impact of this structure on photoluminescent properties. This research opens avenues for using such compounds in material science, especially in light-emitting devices (Zhen-jun, 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(4-methoxyphenyl)-7-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O4/c1-30-16-7-5-15(6-8-16)27-21(28)17-9-4-13(11-18(17)24-22(27)29)20-25-19(26-31-20)14-3-2-10-23-12-14/h2-12H,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLHCKUPOBFXFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CN=CC=C5)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-7-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-2-{[(2,2-dichlorocyclopropyl)methyl]sulfanyl}-5-(trifluoromethyl)pyridine](/img/structure/B2528558.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2528562.png)

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)

![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)

![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)

![1,6-Bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid](/img/structure/B2528574.png)

![1-(Azepan-1-yl)-2-[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2528575.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2528576.png)